Cyclo(L-tyrosyl-L-phenylalanyl) is a cyclic dipeptide classified under the group of 2,5-diketopiperazines. This compound is characterized by its unique structure, which consists of two amino acid residues: L-tyrosine and L-phenylalanine. The cyclic nature of this dipeptide contributes to its stability and potential biological activity, making it a subject of interest in various scientific fields, including medicinal chemistry and biochemistry.
Cyclo(L-tyrosyl-L-phenylalanyl) can be synthesized through various methods, including solid-phase peptide synthesis and solution-phase techniques. It is not commonly found in nature but can be derived from the biosynthesis pathways of certain microorganisms that produce cyclic peptides.
This compound falls into the category of cyclic peptides, specifically diketopiperazines, which are known for their diverse biological activities, including antimicrobial and anticancer properties. Cyclo(L-tyrosyl-L-phenylalanyl) is particularly notable for its potential interactions with biological targets due to its structural characteristics.
The synthesis of cyclo(L-tyrosyl-L-phenylalanyl) can be achieved through several techniques:
The synthesis typically employs protecting groups to prevent unwanted reactions during the coupling of amino acids. After synthesis, purification methods such as high-performance liquid chromatography (HPLC) are used to isolate the desired cyclic dipeptide from by-products and unreacted starting materials.
Cyclo(L-tyrosyl-L-phenylalanyl) has a molecular formula of C18H18N2O3. Its structure features a cyclic arrangement of the two amino acids, with a diketopiperazine backbone that contributes to its stability and rigidity.
The compound's molecular weight is approximately 302.35 g/mol. Structural elucidation can be performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which provide insights into its conformational properties and purity.
Cyclo(L-tyrosyl-L-phenylalanyl) can participate in various chemical reactions typical for cyclic peptides, including:
The reaction kinetics and mechanisms can be studied using spectroscopic methods to monitor changes in concentration over time. Additionally, computational modeling can provide insights into the energetics and pathways of these reactions.
The mechanism of action for cyclo(L-tyrosyl-L-phenylalanyl) involves its interaction with specific biological targets such as enzymes or receptors. These interactions can modulate signaling pathways or enzymatic activities.
Research indicates that similar cyclic dipeptides can act as inhibitors or modulators within metabolic pathways. For example, studies on related compounds have shown binding affinities in the nanomolar range for certain targets, suggesting that cyclo(L-tyrosyl-L-phenylalanyl) may exhibit comparable potency.
Cyclo(L-tyrosyl-L-phenylalanyl) is typically a white to off-white powder at room temperature. Its solubility varies depending on the solvent used, with better solubility in polar solvents due to its amino acid composition.
The compound is stable under standard laboratory conditions but may degrade upon exposure to extreme pH or temperature conditions. Its reactivity profile includes potential interactions with nucleophiles due to the presence of carbonyl groups in its diketopiperazine structure.
Cyclo(L-tyrosyl-L-phenylalanyl) has potential applications in:
Cyclo(L-tyrosyl-L-phenylalanyl) belongs to the 2,5-diketopiperazine (DKP) class of cyclic dipeptides, characterized by a six-membered piperazine ring formed by peptide bonding between two α-amino acids, followed by dehydration cyclization. The DKP core structure features carbonyl groups at positions 2 and 5 of the piperazine ring [2]. According to ChEBI classification (CHEBI:71611), this compound is specifically defined as "piperazine-2,5-dione in which one hydrogen at position 3 is replaced by a 4-hydroxybenzyl group and one hydrogen at position 6 is replaced by a benzyl group" [2]. This molecular architecture places it within the broader category of aromatic diketopiperazines due to the presence of tyrosine's phenolic and phenylalanine's phenyl aromatic side chains.
The structural rigidity conferred by the DKP ring significantly influences its biochemical behavior. Unlike linear dipeptides, the constrained conformation of DKPs enhances receptor binding specificity and metabolic stability. The compound's IUPAC name, cyclo(L-tyrosyl-L-phenylalanyl), explicitly denotes the L-configuration of both constituent amino acids and their cyclic linkage. X-ray crystallographic analyses of related cyclic dipeptides reveal that the diketopiperazine ring typically adopts a planar or near-planar conformation, with aromatic side chains oriented perpendicularly to the DKP plane, facilitating π-stacking interactions in biological environments [7].
Table 1: Key Structural Features of cyclo(L-Tyrosyl-L-Phenylalanyl)
Structural Element | Chemical Description | Functional Significance |
---|---|---|
Diketopiperazine core | 6-membered piperazine-2,5-dione ring | Provides conformational rigidity and metabolic stability |
Aromatic side chains | 4-Hydroxybenzyl (Tyr) and benzyl (Phe) groups | Enables hydrophobic interactions and π-stacking |
Stereochemistry | L-configuration at both chiral centers | Determines bioactivity and receptor binding specificity |
Hydrogen bond donors/acceptors | Two carbonyl oxygen atoms, one phenolic OH, one secondary amine | Facilitates molecular recognition in enzyme active sites |
The absolute configuration of cyclo(L-tyrosyl-L-phenylalanyl) is designated as 3S,6S, indicating the stereochemistry at the two chiral centers derived from L-tyrosine and L-phenylalanine. This specific diastereomer exhibits distinct biological activities compared to its stereoisomers (3R,6S; 3S,6R; 3R,6R), demonstrating the critical importance of stereochemistry in molecular recognition. Research on Mycobacterium tuberculosis CYP121 binding reveals that the 3S,6S configuration is essential for high-affinity interaction with the enzyme's active site [3] [7].
Modifications to the aromatic side chains produce stereochemically defined analogues with enhanced bioactivity. Iodination at the para-position of one or both tyrosine rings generates derivatives that bind CYP121 with sub-μM affinity (e.g., 0.045 min⁻¹ inactivation rate for mono-iodinated analogue). These analogues induce a complete shift to the high-spin state of the heme FeIII in CYP121, a phenomenon not observed in non-iodinated or D-configured counterparts [3] [5]. The molecular basis for this stereospecificity was elucidated through X-ray crystallography, showing that the L-tyrosyl side chain must adopt a specific orientation to form hydrogen bonds with residues Asn85 and Arg386 in the CYP121 binding pocket [7].
Furthermore, acetylene-substituted derivatives designed as mechanism-based inhibitors show irreversible binding only when maintaining the 3S,6S configuration. These compounds (e.g., acetylene at one or both para-positions) exhibit mechanism-based inhibition kinetics (Kᵢ = 145–236 μM; kᵢₙₐcₜ = 0.015–0.045 min⁻¹), covalently modifying the CYP121 apoprotein without heme destruction. The stereochemical constraints prevent analogous inhibition by diastereomers, underscoring the enzyme's geometric selectivity [5].
Cyclo(L-tyrosyl-L-phenylalanyl) originates primarily through non-ribosomal peptide synthesis (NRPS) pathways in microorganisms. The biosynthetic route begins with the formation of its aromatic amino acid precursors via the shikimate pathway, which converts erythrose-4-phosphate (E4P) and phosphoenolpyruvate (PEP) into chorismate [4] [6]. In bacteria such as Escherichia coli, chorismate undergoes rearrangement by chorismate mutase to form prephenate, which is subsequently converted to L-tyrosine and L-phenylalanine through dedicated branch pathways [4] [10].
Key enzymatic steps in precursor biosynthesis involve:
Following amino acid biosynthesis, cyclodipeptide synthases (CDPSs) such as Rv2275 in Mycobacterium tuberculosis catalyze the ATP-independent formation of the diketopiperazine backbone using aminoacyl-tRNAs as substrates [2] [7]. This enzyme exhibits broad substrate specificity but shows preference for aromatic aminoacyl-tRNAs, explaining the prevalence of cyclo(L-Tyr-L-Phe) among its products. The cyclization reaction proceeds through a ping-pong mechanism where the enzyme forms an aminoacyl-enzyme intermediate before peptide bond formation and release of the cyclic dipeptide [7].
Table 2: Metabolic Engineering Strategies for Optimizing Precursor Supply
Engineering Target | Genetic Modification | Effect on Pathway Flux | Reference |
---|---|---|---|
Feedback inhibition | Expression of AroGfbr (D146N mutant) | Increases DAHP synthesis by 3.5-fold, overcoming Tyr inhibition | [6] |
Precursor supply | Overexpression of TktA and PpsA | Boosts E4P and PEP availability, increasing Tyr titer to >2 g/L | [6] |
Competitive pathways | Knockout of pheA and tyrR | Redirects carbon flux from Phe/Trp branches toward Tyr | [4] |
Shikimate bottleneck | Replacement of YdiB with AroE | Reduces quinate byproduct, increases shikimate 5-fold | [6] |
Codon optimization | Rare codon replacement in AroB (aroBop) | Enhances dehydroquinate synthase expression, improving chorismate yield | [6] |
Post-synthetic modifications may occur through cytochrome P450 enzymes like CYP121, which specifically transforms cyclo(L-Tyr-L-Tyr) but not cyclo(L-Tyr-L-Phe), indicating enzyme-level discrimination between similar DKPs [7]. This high substrate specificity arises from precise molecular recognition: CYP121 requires cyclodipeptides with conserved DKP rings bearing two L-configured aryl side chains, and minor modifications (e.g., tyrosine O-methylation or phenylalanine β-carbon methylation) drastically reduce binding affinity and catalytic conversion [7]. The evolutionary conservation of this pathway in Mycobacterium tuberculosis underscores its physiological importance, though the exact role of cyclo(L-tyrosyl-L-phenylalanyl) in mycobacterial metabolism remains under investigation.
Table 3: Biosynthetic Classification of Cyclic Dipeptides
Biosynthetic Route | Key Enzymes | Substrate Specificity | Representative Products |
---|---|---|---|
Non-ribosomal peptide synthetases (NRPS) | Large multimodular enzymes with adenylation, thiolation, condensation domains | Broad, determined by adenylation domain specificity | Cyclosporine, gramicidin S |
Cyclodipeptide synthases (CDPS) | tRNA-dependent enzymes of the Rv2275 family | Prefers aromatic and hydrophobic aminoacyl-tRNAs | cyclo(L-Tyr-L-Phe), cyclo(L-Trp-L-Trp) |
Post-ribosomal cyclases | Enzymes catalyzing cyclization of ribosomally synthesized peptides | Requires specific recognition sequences | Theonellamide, cyclotides |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7